
Ledipasvir (acetone)
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Overview
Description
Ledipasvir (acetone) (CAS: 1441674-54-9) is the active pharmaceutical ingredient (API) of ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. Its molecular formula is C52H60F2N8O7 with a molecular weight of 947.08 g/mol . In vitro, ledipasvir acetone exhibits EC50 values of 34 pM against genotype 1a (GT1a) and 4 pM against GT1b HCV replicons . It is formulated as a spray-dried dispersion for oral administration and is primarily used in combination with sofosbuvir (a nucleotide polymerase inhibitor) in regimens such as Harvoni® .
Ledipasvir undergoes slow oxidative metabolism via an unidentified mechanism and is excreted unchanged through biliary elimination . Its pharmacokinetics are influenced by drug transporters: it is both a substrate and inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . Rifampin, a P-gp inducer, reduces ledipasvir exposure by 59% (AUC) and 35% (Cmax), highlighting clinically significant drug-drug interactions .
Preparation Methods
The preparation of ledipasvir involves several synthetic routes and reaction conditions. One method includes reacting a compound of formula 6 with a compound of formula 5 to obtain a compound of formula 4. This is followed by coupling the compound of formula 4 with a compound of formula 3, and finally converting the compound of formula 2 to ledipasvir . Industrial production methods often involve the use of acetone as a solvent to form an acetone solvate of ledipasvir .
Chemical Reactions Analysis
Coupling Reaction for Boronate Intermediate
A Suzuki-Miyaura coupling reaction is critical for introducing the fluorene-benzimidazole moiety:
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Reactants : Bis(pinacolato)diboron, brominated benzimidazole intermediate.
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Catalyst : Dichloro bis(triphenylphosphine)palladium(II) ( ).
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Conditions : 69–72°C under inert atmosphere for 3 hours.
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Outcome : Yields a boronate ester intermediate, enabling subsequent cross-coupling ( ).
Deprotection and Cyclization
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Reactants : tert-Butyl carbamate-protected intermediate.
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Reagents : Hydrochloric acid (HCl) in acetonitrile.
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Conditions : 60–65°C for 3 hours, followed by cooling to 0–5°C for crystallization.
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Outcome : Deprotection yields the bicyclic amine core structure ( ).
Final Solvate Formation
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Reactants : Crude Ledipasvir residue.
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Solvent : Acetone.
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Conditions : Stirred at 20–25°C for 18 hours.
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Outcome : Isolation of Ledipasvir acetone solvate with 99.2% HPLC purity ( ).
Peptide Bond Formation
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Reactants : Moc-L-valine, 3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane.
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Coupling Agents : EDC·HCl (l-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
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Conditions : 0–5°C initially, then 25–30°C for 16 hours.
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Outcome : Forms the carbamate-linked intermediate with >95% yield ( ).
Pd-Catalyzed Cross-Coupling
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Reactants : Boronate ester intermediate, fluorenyl-imidazole derivative.
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Catalyst : Pd/C with potassium propionate.
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Conditions : 65–72°C for 2 hours.
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Outcome : Coupling produces the fluorene-benzimidazole backbone ( ).
Degradation Reactions
Forced degradation studies reveal stability under stress conditions ( ):
Condition | Degradation Pathway | Observation |
---|---|---|
Acidic Hydrolysis | Cleavage of carbamate/amide bonds | <10% degradation at 70°C in 1N HCl for 2 days |
Basic Hydrolysis | Hydrolysis of ester linkages | <8% degradation in 1N NaOH at 70°C for 2 days |
Oxidative (H₂O₂) | Oxidation of imidazole/benzimidazole rings | Significant degradation (>15%) observed |
Photolytic | Radical-mediated decomposition | Minimal degradation (<2%) under UV light |
Conversion to Amorphous Form
Ledipasvir acetone solvate is desolvated to produce the pharmaceutically active amorphous form:
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Process : Dissolution in tetrahydrofuran (THF), followed by anti-solvent precipitation with water.
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Conditions : 0–5°C stirring for 60–90 minutes.
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Outcome : Amorphous Ledipasvir with residual solvents <0.1% ( ).
Key Reaction Parameters
The table below summarizes critical parameters for major reactions:
Analytical Characterization
Scientific Research Applications
Ledipasvir acetone is a solvate of Ledipasvir, a drug used in the treatment of Hepatitis C . Ledipasvir functions as an inhibitor of the hepatitis C virus NS5A protein .
Scientific Research Applications
Ledipasvir is indicated for the treatment of chronic hepatitis C (CHC) genotype 1 infection in adults . It is often used in a fixed-dose combination with sofosbuvir . Some key applications and research findings are:
- Antiviral Agent: Ledipasvir and its pharmaceutically acceptable salts are effective as antiviral agents . It has high potency, selectivity, and specificity for HCV .
- Hepatitis C Treatment: Ledipasvir, in combination with sofosbuvir, has demonstrated outstanding results in treating genotype 1 hepatitis C infection . The combination is used for adults infected with chronic hepatitis C with advanced disease who are at a high risk of decompensation or death within 12 months if left untreated .
- Mechanism of Action: Ledipasvir inhibits hepatitis C virus (HCV) replication through NS5A . In cell-based replicon assays, it shows high potency against HCV .
- Resistance: HCV replicons with reduced susceptibility to Ledipasvir were selected in culture for genotypes 1a and 1b, associated with the NS5A amino acid substitution Y93H in both genotypes .
- Drug Interactions: Ledipasvir in combination with other antiviral agents like boceprevir, simeprevir, telaprevir, and daclatasvir showed additive activity against HCV genotype 1a .
- Solid State Forms: New solid-state forms and solvates of Ledipasvir may offer materials with desirable processing properties, such as ease of handling, storage stability, and ease of purification . The acetone solvate offers significant impurity purging capability .
Preclinical Studies
- Safety Pharmacology: Potential off-target activity was screened in mammalian ion channels and receptors. Significant interactions were detected with certain ion channel sites and one receptor .
- Toxicology: Repeated dose toxicity studies of Ledipasvir were conducted in rats (up to 26 weeks) and dogs (up to 39 weeks). No specific target organ toxicity was evident .
- Carcinogenicity: The carcinogenic potential of Ledipasvir was assessed in transgenic mice following daily doses for 26 weeks. No Ledipasvir-related effect on survival, changes in food consumption, or neoplastic findings were observed .
Formulation and Production
- Improved Process for Preparation: There are improved, cost-effective, and eco-friendly processes for the preparation of Ledipasvir in good yield with high purity . These processes include reacting specific compounds with catalysts to produce Ledipasvir and its salts .
- Acetone Solvate Conversion: Ledipasvir acetone solvate can be dissolved in an organic solvent, filtered, and cooled to obtain a solid, which is then dried to obtain Ledipasvir in amorphous form .
Clinical Trials
- Efficacy and Safety: Clinical studies have investigated the efficacy and safety of sofosbuvir/ledipasvir fixed-dose combination ± ribavirin for 12 and 24 weeks in treatment-naive subjects with chronic Genotype 1 HCV infection .
Market Analysis
Mechanism of Action
Ledipasvir exerts its effects by inhibiting the HCV NS5A protein, which is required for viral RNA replication and assembly of HCV virions . Although the exact mechanism of action is not fully understood, it is believed to prevent the hyperphosphorylation of NS5A, which is necessary for viral protein production . This inhibition disrupts the viral life cycle, leading to a reduction in viral load and eventual clearance of the virus from the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Ledipasvir belongs to the NS5A inhibitor class, which includes daclatasvir, velpatasvir, and pibrentasvir. These compounds share a symmetric binding mode to the NS5A target but differ in core structures and substituents (Table 1) :
Compound | Core Structure | Key Substituents | HCV Genotype Coverage |
---|---|---|---|
Ledipasvir | Biphenyl-linked imidazole | Fluorene, difluorophenoxy | GT1, 4–6 |
Daclatasvir | Biphenyl | Carbamate, pyrrolidine | GT1–4 |
Velpatasvir | Cyclopropyl-fused quinoxaline | Fluoro-substituted phenyl | Pan-genotypic |
Pibrentasvir | Macrocyclic benzimidazole | Sulfonamide, methylcyclopropane | Pan-genotypic |
Table 1 : Structural and functional comparison of NS5A inhibitors .
Ledipasvir’s fluorene moiety and difluorophenoxy group enhance binding affinity to GT1 variants, whereas velpatasvir’s cyclopropyl-quinoxaline core broadens activity to all genotypes .
Pharmacokinetic Profiles
Key pharmacokinetic parameters and drug interaction risks vary among NS5A inhibitors (Table 2):
Compound | Metabolism Pathway | Key Drug Interactions | Elimination Half-life (h) |
---|---|---|---|
Ledipasvir | Slow oxidative (unknown) | Rifampin (↓AUC 59%), tenofovir (↑ exposure) | 47 |
Daclatasvir | CYP3A4-mediated | Strong CYP3A inducers (↓ efficacy) | 12–15 |
Velpatasvir | CYP2B6, CYP3A4 | Moderate CYP inducers (↓ efficacy) | 15 |
Pibrentasvir | CYP3A4, esterases | P-gp/BCRP inhibitors (↑ exposure) | 6–13 |
Table 2 : Pharmacokinetic comparison .
Ledipasvir’s long half-life (47 hours) supports once-daily dosing, while its P-gp inhibition increases tenofovir exposure, necessitating monitoring for nephrotoxicity . In contrast, velpatasvir and pibrentasvir have shorter half-lives but broader genotype coverage .
Clinical Efficacy
Sustained virologic response (SVR) rates for ledipasvir/sofosbuvir (LDV/SOF) in HCV GT1 patients exceed 94% across treatment durations (8–24 weeks) . Comparable regimens with other NS5A inhibitors show similar efficacy:
- Daclatasvir/sofosbuvir : 98% SVR12 in GT3 .
- Velpatasvir/sofosbuvir (Epclusa®): 98% SVR12 pan-genotypically .
- Pibrentasvir/glecaprevir (Mavyret®): 99% SVR12 pan-genotypically .
LDV/SOF demonstrates reduced efficacy in GT1 patients with mixed GT1+4 infection (45% SVR failure) , whereas velpatasvir and pibrentasvir maintain high efficacy across genotypes due to structural optimizations .
Repurposing Potential for SARS-CoV-2
Ledipasvir has been investigated for COVID-19 treatment due to its interaction with SARS-CoV-2 3CL protease (3CL<sup>pro</sup>). Molecular docking studies reveal a binding affinity of −10.2 kcal/mol, comparable to reference drugs like irbesartan (−9.8 kcal/mol) . The [2.2.1] azabicyclic ring in ledipasvir’s structure may enhance binding to 3CL<sup>pro</sup>, similar to modifications in nirmatrelvir . In contrast, velpatasvir also shows promise but with a slightly lower affinity (−9.7 kcal/mol) .
Formulation Advantages
Ledipasvir acetone’s crystalline solvate form (hemiacetone) improves stability and reduces degradation impurities compared to amorphous forms . This formulation advantage ensures consistent bioavailability, critical for long-term HCV therapy.
Biological Activity
Ledipasvir (acetone) is a potent antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. It functions as an inhibitor of the HCV NS5A protein, which is crucial for viral replication and assembly. This article delves into the biological activity of Ledipasvir, supported by relevant data tables, case studies, and research findings.
Ledipasvir specifically targets the NS5A protein of HCV, inhibiting its function and thereby preventing viral replication. The compound exhibits high potency against various HCV genotypes, with an EC50 (half-maximal effective concentration) of approximately 31 pM for genotype 1a and 4 pM for genotype 1b in replicon assays .
Pharmacokinetics
The pharmacokinetic profile of Ledipasvir shows that it is predominantly eliminated through fecal excretion. Key pharmacokinetic parameters include:
- Cmax (maximum concentration) : 409 nmol/L after administration.
- Tmax (time to reach Cmax) : Typically within a few hours post-administration.
- Half-life : Approximately 47 hours .
Efficacy Against HCV Genotypes
Ledipasvir demonstrates varying efficacy across different HCV genotypes, as summarized in the following table:
Genotype | EC50 (nM) | Resistance Mutations |
---|---|---|
GT1a | 0.031 | Y93H |
GT1b | 0.004 | Y93H |
GT2a | 10.8 | Not specified |
GT3a | 10.1 | Not specified |
GT4a | 0.045 | Not specified |
The presence of specific mutations, such as Y93H, has been associated with reduced susceptibility to Ledipasvir, highlighting the importance of resistance testing in clinical settings .
Efficacy in Clinical Trials
Ledipasvir has been evaluated in multiple clinical trials, particularly in combination with sofosbuvir (Harvoni). Notable studies include:
- GS-US-337-0121 (SIRIUS) : This Phase II study assessed the efficacy and safety of Ledipasvir/Sofosbuvir for 12 weeks in patients with chronic HCV genotype 1 or 4 and HIV co-infection. The results indicated a sustained virologic response (SVR) rate exceeding 90% .
- GS-US-337-0122 (ELECTRON 2) : Focused on treatment-experienced cirrhotic patients, this study showed high efficacy rates with Ledipasvir/Sofosbuvir regimens .
Safety Profile
In terms of safety, Ledipasvir has been associated with minimal adverse effects. A carcinogenicity study conducted in transgenic mice showed no significant adverse effects related to survival or food consumption at various doses over a 26-week period .
Case Studies
Several case studies have illustrated the real-world effectiveness of Ledipasvir:
- Case Study on Treatment-Naive Patients : A cohort of treatment-naive patients demonstrated an SVR rate of approximately 95% after a standard 12-week course of Ledipasvir/Sofosbuvir .
- Case Study on Co-Infected Patients : In patients co-infected with HIV and HCV, treatment with Ledipasvir/Sofosbuvir resulted in improved liver function tests and viral clearance rates comparable to those seen in non-co-infected populations .
Q & A
Q. Basic: What is the molecular mechanism of Ledipasvir (acetone) as an HCV NS5A inhibitor, and how is this validated experimentally?
Ledipasvir (acetone) is the active pharmaceutical ingredient (API) of Ledipasvir, which inhibits the hepatitis C virus (HCV) NS5A protein—a multifunctional regulator of viral replication and assembly. The inhibition mechanism involves binding to NS5A's N-terminal domain, disrupting its interaction with viral RNA and host membranes, thereby preventing virion production. Experimental validation typically includes:
- Replicon assays to measure EC₅₀ values (e.g., 34 pM for GT1a, 4 pM for GT1b) .
- Structural studies (X-ray crystallography or NMR) to confirm binding interactions .
Q. Basic: What synthetic strategies are employed to optimize Ledipasvir (acetone) production, and how are yields improved?
Efficient synthesis of Ledipasvir (acetone) involves late-stage functionalization to reduce steps and improve scalability. A key approach includes:
- Cyclopropanation and difluorination in the final stages, enabling completion in 8 steps with an overall yield of 20% .
- Flow chemistry for faster reaction times (20–50× acceleration vs. batch methods) using copper electrodes .
Q. Basic: Which analytical techniques are validated for quantifying Ledipasvir (acetone) in drug formulations?
Common methodologies include:
- RP-HPLC : Linear ranges (50–150% of nominal concentration) with precision RSD <2% .
- UV-Vis spectroscopy : Wavelength range 200–400 nm, validated via genetic algorithm-partial least squares (GA-PLS) for multi-analyte detection .
- Stability-indicating assays : Forced degradation studies (acid/alkaline hydrolysis, oxidation) to assess specificity .
Q. Advanced: How can computational models enhance the precision of Ledipasvir (acetone) quantification in complex matrices?
Machine learning approaches improve predictive accuracy:
- Genetic algorithm (GA)-PLS : Reduces spectral noise and optimizes wavelength selection for multi-component analysis (e.g., Sofosbuvir/Ledipasvir mixtures) .
- Artificial neural networks (ANN) : Non-linear modeling for plasma matrix interference correction, achieving recovery rates of 95–99% .
Q. Advanced: How should researchers address variability in analytical data for Ledipasvir (acetone) across studies?
Discrepancies in detection limits or linear ranges arise from matrix effects or instrument calibration. Mitigation strategies:
- Standardized calibration protocols : Use internal standards (e.g., deuterated analogs) for LC-MS/MS .
- Inter-laboratory validation : Cross-validate methods using shared reference materials .
Q. Advanced: What methodologies are used to develop bio-analytical assays for Ledipasvir (acetone) in pharmacokinetic studies?
Key steps for plasma analysis:
- Protein precipitation with acetonitrile to isolate Ledipasvir from plasma proteins .
- LC-MS/MS optimization : MRM transitions (e.g., m/z 889 → 130 for Ledipasvir) with LOQ of 5 ng/mL .
Q. Advanced: How can structural modifications of Ledipasvir (acetone) improve antiviral efficacy against resistant HCV strains?
Approaches include:
- Halogenation : Introducing fluorine atoms to enhance binding to NS5A’s hydrophobic pockets .
- Scaffold hopping : Designing analogs with modified benzimidazole cores to bypass resistance mutations .
Q. Advanced: What experimental designs are critical for stress-testing Ledipasvir (acetone) under regulatory guidelines?
Stability studies follow ICH Q1A(R2):
- Forced degradation : Exposure to 0.1M HCl (acidic), 0.1M NaOH (alkaline), and 3% H₂O₂ (oxidative) at 40°C/75% RH .
- Degradation product profiling : UPLC-PDA to identify and quantify impurities .
Q. Advanced: How are multi-analyte detection systems optimized for Ledipasvir (acetone) and its metabolites?
Strategies include:
- Synchronous fluorescence : Using micellar systems (e.g., Tween-20) to enhance Ledipasvir’s fluorescence by 500% .
- Multivariate calibration : Partial least squares regression for spectral overlap resolution in Sofosbuvir/Ledipasvir combinations .
Q. Advanced: What bioinformatics tools are applied to study Ledipasvir (acetone) in HCV genomics research?
Computational approaches include:
Properties
Molecular Formula |
C52H60F2N8O7 |
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Molecular Weight |
947.1 g/mol |
IUPAC Name |
methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one |
InChI |
InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3 |
InChI Key |
FJPWYOHJVGOKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C |
Origin of Product |
United States |
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